molecular formula C10H11FO B14835865 3-(Cyclopropylmethyl)-2-fluorophenol

3-(Cyclopropylmethyl)-2-fluorophenol

Cat. No.: B14835865
M. Wt: 166.19 g/mol
InChI Key: FZBKXSXUPJOLBB-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-2-fluorophenol is an organic compound characterized by a cyclopropylmethyl group attached to a phenol ring with a fluorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the palladium-catalyzed cross-coupling reaction of aryl bromides or triflates with cyclopropylmagnesium bromide in the presence of zinc bromide . This reaction produces cyclopropyl-substituted arenes in good yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale palladium-catalyzed cross-coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The use of continuous flow reactors can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The cyclopropylmethyl group can be reduced to a cyclopropylmethyl alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of cyclopropylmethyl-quinone derivatives.

    Reduction: Formation of cyclopropylmethyl alcohols.

    Substitution: Formation of various substituted phenol derivatives.

Scientific Research Applications

3-(Cyclopropylmethyl)-2-fluorophenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological macromolecules, while the cyclopropylmethyl group can enhance the compound’s lipophilicity and membrane permeability. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopropylmethyl)-4-fluorophenol
  • 3-(Cyclopropylmethyl)-2-chlorophenol
  • 3-(Cyclopropylmethyl)-2-bromophenol

Uniqueness

3-(Cyclopropylmethyl)-2-fluorophenol is unique due to the presence of the fluorine atom at the 2-position, which significantly influences its chemical reactivity and biological activity. The cyclopropylmethyl group also imparts distinct steric and electronic properties, differentiating it from other similar compounds .

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

3-(cyclopropylmethyl)-2-fluorophenol

InChI

InChI=1S/C10H11FO/c11-10-8(6-7-4-5-7)2-1-3-9(10)12/h1-3,7,12H,4-6H2

InChI Key

FZBKXSXUPJOLBB-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=C(C(=CC=C2)O)F

Origin of Product

United States

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